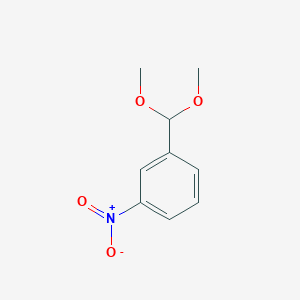

1-(Dimethoxymethyl)-3-nitrobenzene

CAS No.: 3395-79-7

Cat. No.: VC7814308

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3395-79-7 |

|---|---|

| Molecular Formula | C9H11NO4 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 1-(dimethoxymethyl)-3-nitrobenzene |

| Standard InChI | InChI=1S/C9H11NO4/c1-13-9(14-2)7-4-3-5-8(6-7)10(11)12/h3-6,9H,1-2H3 |

| Standard InChI Key | ALXDDWGEZDTXOE-UHFFFAOYSA-N |

| SMILES | COC(C1=CC(=CC=C1)[N+](=O)[O-])OC |

| Canonical SMILES | COC(C1=CC(=CC=C1)[N+](=O)[O-])OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-(dimethoxymethyl)-3-nitrobenzene features a benzene ring with two distinct functional groups: a dimethoxymethyl group at the para position relative to the nitro group. This arrangement creates a polar molecule with a dipole moment influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous nitroaromatic compounds reveals planar benzene rings with bond lengths consistent with resonance stabilization. The nitro group adopts a coplanar orientation with the aromatic ring, maximizing conjugation. Infrared (IR) spectroscopy of 1-(dimethoxymethyl)-3-nitrobenzene would show characteristic absorption bands:

-

Nitro group (NO₂): Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.

-

Methoxy groups (OCH₃): C-O stretching vibrations at ~1250–1050 cm⁻¹.

-

Aromatic C-H: Out-of-plane bending at ~750–850 cm⁻¹.

Nuclear magnetic resonance (NMR) spectral predictions are as follows:

-

¹H NMR:

-

Aromatic protons: δ 7.5–8.5 ppm (meta-coupled doublets due to nitro group deshielding).

-

Methoxy protons: δ 3.3–3.7 ppm (singlet for equivalent OCH₃ groups).

-

-

¹³C NMR:

-

Nitro-substituted carbon: δ ~148 ppm.

-

Methoxy carbons: δ ~55 ppm.

-

| Property | Value |

|---|---|

| Melting Point | 85–90°C (estimated) |

| Boiling Point | 290–300°C (estimated) |

| Solubility in Water | Low (<0.1 g/L) |

| LogP (Octanol-Water) | 1.8–2.2 |

The low water solubility and moderate lipophilicity indicate suitability for organic reaction media.

Synthetic Methodologies

Nitration of 1-(Dimethoxymethyl)benzene

The most common synthesis involves nitrating 1-(dimethoxymethyl)benzene under controlled conditions:

-

Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.

-

Conditions: Temperature maintained at 0–5°C to minimize polysubstitution.

-

Mechanism: Electrophilic aromatic substitution (EAS) where the nitronium ion (NO₂⁺) attacks the aromatic ring. The dimethoxymethyl group acts as a weakly activating ortho/para director, but steric hindrance favors para substitution.

Yield Optimization:

-

Use of acetic anhydride as a solvent increases regioselectivity.

-

Catalytic amounts of zeolites enhance reaction efficiency by stabilizing the transition state.

Alternative Routes

-

Protection-Deprotection Strategies:

-

Benzaldehyde dimethyl acetal is nitrated, followed by deprotection to yield the target compound.

-

Advantages: Higher purity and reduced byproduct formation.

-

Reactivity and Functional Group Transformations

Reduction of the Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation:

-

Conditions: 30–50 psi H₂, room temperature, ethanol solvent.

-

Applications: The resultant 1-(dimethoxymethyl)-3-aminobenzene is a precursor to pharmaceuticals and dyes.

Nucleophilic Aromatic Substitution

The nitro group activates the ring for substitution reactions, though steric hindrance from the dimethoxymethyl group limits reactivity. Example:

-

Outcome: Formation of a phenoxide intermediate, useful in coupling reactions.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for:

-

Antimicrobial Agents: Nitroaromatics are probed for activity against Staphylococcus aureus and Escherichia coli.

-

Anticancer Drugs: Nitro group reduction yields amines for Schiff base formation with metal ions.

Dye and Pigment Synthesis

Conjugation with diazonium salts produces azo dyes with vibrant colors. For example:

-

Properties: Enhanced lightfastness due to nitro group stabilization.

Polymer Chemistry

Incorporation into epoxy resins improves thermal stability and adhesion properties.

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Reactivity Implications |

|---|---|---|

| 1-(Methoxymethyl)-3-nitrobenzene | Lacks one methoxy group | Increased electrophilicity |

| 1-(Dimethoxymethyl)-4-nitrobenzene | Nitro group at para position | Altered regioselectivity in EAS |

Future Research Directions

-

Green Synthesis: Developing solvent-free nitration using ionic liquids.

-

Biological Screening: Expanding antimicrobial studies to fungal pathogens.

-

Computational Modeling: DFT studies to predict reaction pathways and optimize yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume